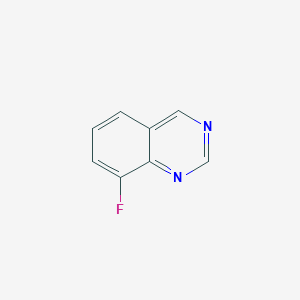

8-Fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWOSHZISJOLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617196 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195248-86-3 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 8-Fluoroquinazoline Scaffold: A Technical Guide for Medicinal Chemists

An In-depth Review of a Privileged Heterocycle in Drug Discovery

The 8-fluoroquinazoline scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural and electronic properties, conferred by the fluorine substitution at the 8-position, have made it a versatile template for the design of potent and selective inhibitors targeting various enzymes and receptors implicated in diseases such as cancer. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on its role in the development of kinase inhibitors.

I. Introduction to the this compound Scaffold

Quinazolines, bicyclic aromatic heterocycles, are well-established privileged structures in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] The introduction of a fluorine atom at the 8-position of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. The high electronegativity and small size of the fluorine atom can influence factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] These modifications often lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.

II. Synthesis of this compound Derivatives

The synthesis of the this compound scaffold typically involves multi-step reaction sequences. A general and adaptable synthetic route to 2-aryl-8-fluoroquinazoline-4-carboxylic acid derivatives is outlined below.

General Synthetic Scheme

A common synthetic pathway commences with the acylation of an appropriate 8-fluoroaniline derivative, followed by cyclization to form the quinazoline core. Subsequent functionalization at various positions allows for the introduction of diverse substituents to explore structure-activity relationships.

Caption: A generalized synthetic workflow for this compound derivatives.

III. Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively explored as a template for the development of kinase inhibitors, particularly in the field of oncology. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Aurora Kinase Inhibitors

A notable example of an this compound-based therapeutic agent is 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a potent and selective inhibitor of Aurora A kinase.[4][5] Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is associated with tumorigenesis.[6]

The following table summarizes the in vitro biological activity of a series of 2-aryl-8-fluoroquinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors.

| Compound ID | R1 | R2 | Aurora A (% Inhibition @ 10 µM)[4] | MCF-7 IC50 (µM)[5] | T-24 IC50 (µM) |

| 6a | H | H | 18.25 ± 1.25 | >1000 | >1000 |

| 6b | Cl | H | 35.67 ± 2.11 | 352.41 | 487.23 |

| 6c | CH3 | F | 22.45 ± 1.89 | >1000 | >1000 |

| 6d | H | F | 28.98 ± 2.54 | 876.54 | 912.34 |

| 6e | Br | F | 51.78 ± 3.45 | 168.78 [5] | 257.87 |

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 8-position: The presence of a fluorine atom at the 8-position of the quinazoline ring generally enhances the inhibitory activity against Aurora A kinase.[4]

-

Substitution on the 2-phenyl ring: Halogen substitution on the 2-phenyl ring, particularly a bromine atom at the meta-position (as in compound 6e ), significantly increases the potency.[4]

-

Carboxylic acid moiety: The carboxylic acid at the 4-position is crucial for activity, likely forming key interactions within the ATP-binding pocket of the kinase.

Inhibition of Aurora A kinase by this compound derivatives disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of Aurora A kinase by 8-fluoroquinazolines leads to mitotic arrest and apoptosis.

IV. Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e)

A detailed, step-by-step protocol for the synthesis of the lead compound is essential for reproducibility and further derivatization studies.

Step 1: Synthesis of N-(3-fluorophenyl)-3-bromobenzamide To a solution of 3-fluoroaniline in a suitable solvent, 3-bromobenzoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting solid is filtered, washed, and dried to yield the benzamide derivative.

Step 2: Cyclization to form the this compound core The benzamide from Step 1 is treated with an appropriate cyclizing agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and heated to effect cyclization to the corresponding 4-methoxy-8-fluoroquinazoline.

Step 3: Hydrolysis to the carboxylic acid The methoxy group at the 4-position is hydrolyzed under basic conditions (e.g., using sodium hydroxide in a mixture of water and an organic solvent) to afford the final product, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

Biological Assays

The ability of the synthesized compounds to inhibit Aurora A kinase activity is typically assessed using a biochemical assay. A common method is a luminescence-based assay that measures the amount of ATP consumed by the kinase.

Protocol Overview:

-

Recombinant Aurora A kinase is incubated with the test compound at various concentrations.

-

A substrate peptide and ATP are added to initiate the kinase reaction.

-

After a defined incubation period, a reagent is added to stop the reaction and detect the amount of remaining ATP via a luciferase-luciferin reaction, which produces a luminescent signal.

-

The decrease in luminescence in the presence of the inhibitor is proportional to the kinase inhibition.

-

IC50 values are calculated from the dose-response curves.

The sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol Overview:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

-

The cells are then fixed with trichloroacetic acid (TCA) and stained with SRB dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is measured using a microplate reader, and the IC50 values are determined.

Flow cytometry with propidium iodide (PI) staining is used to analyze the effect of the compounds on the cell cycle distribution.

Protocol Overview:

-

Cells are treated with the test compound for a specific duration.

-

The cells are harvested, fixed in cold ethanol, and treated with RNase to remove RNA.

-

The cells are then stained with PI, which intercalates with DNA.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Annexin V-FITC and propidium iodide (PI) double staining is a common method to detect and quantify apoptosis by flow cytometry.

Protocol Overview:

-

Cells are treated with the this compound derivative.

-

The cells are harvested and washed with a binding buffer.

-

The cells are then incubated with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains the DNA of necrotic or late apoptotic cells.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

V. Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents, particularly in the realm of oncology. The strategic incorporation of a fluorine atom at the 8-position has been shown to be a key determinant of biological activity, enhancing the potency and selectivity of these compounds. The well-characterized synthetic routes and a growing body of structure-activity relationship data provide a solid foundation for the future exploration of this privileged scaffold. Further investigation into the diverse biological targets of this compound derivatives holds the potential to yield new and effective treatments for a range of human diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. rupress.org [rupress.org]

- 2. apexbt.com [apexbt.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 8-Fluoroquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom, particularly at the 8-position, can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 8-fluoroquinazoline derivatives, with a focus on their potential as kinase inhibitors in oncology. Detailed experimental protocols, tabulated characterization data, and visualized workflows are presented to serve as a resource for researchers in drug discovery and development.

Introduction to 8-Fluoroquinazolines

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The fusion of a pyrimidine ring with a benzene ring creates a versatile scaffold amenable to substitution at various positions.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine—such as its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to profound effects on a molecule's conformation, pKa, lipophilicity, and metabolic stability. Specifically, placing a fluorine atom at the 8-position of the quinazoline ring can influence the electronic environment of the heterocyclic system and provide additional interaction points with biological targets, potentially enhancing potency and selectivity.[1]

Synthesis of the this compound Core

The synthesis of the this compound scaffold typically begins with a correspondingly substituted aniline derivative, most commonly 2-amino-3-fluorobenzoic acid or 3-fluoroaniline.[3] From these precursors, various classical and modern synthetic methodologies can be employed to construct the fused pyrimidine ring.

A robust and frequently employed strategy involves a multi-step sequence starting from a 3-fluoro-substituted aromatic amine. This approach allows for the sequential construction of the quinazoline core and subsequent derivatization.

Example Synthetic Protocol: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

This protocol details the synthesis of a specific Aurora A kinase inhibitor, compound 6e , as a representative example.[1]

Step 1: Synthesis of N-(3-fluorophenyl)-3-bromobenzamide (Intermediate 3e) To a solution of 3-fluoroaniline (1 mmol, 1 Eq) and triethylamine (1 mmol, 1 Eq) in dichloromethane (DCM) at 0 °C, a solution of 3-bromobenzoyl chloride (1 mmol, 1 Eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion (monitored by TLC), the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of N-(3-fluorophenyl)-3-bromobenzimidoyl chloride (Intermediate 4e) Intermediate 3e is refluxed with thionyl chloride (SOCl₂) for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield the crude imidoyl chloride, which is used in the next step without further purification.

Step 3: Synthesis of Ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate (Intermediate 5e) The crude imidoyl chloride 4e is dissolved in o-dichlorobenzene (o-DCB). Ethyl cyanoformate and tin tetrachloride (SnCl₄) are added, and the mixture is heated to 140 °C for 15 minutes. The reaction is cooled and purified to yield the ester intermediate.

Step 4: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) The ethyl ester 5e is dissolved in ethanol (EtOH), and an aqueous solution of sodium hydroxide (NaOH) is added. The mixture is refluxed for 2 hours. After cooling, the solution is acidified with HCl to precipitate the carboxylic acid product, which is then filtered, washed with water, and dried.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point (m.p.) determination.

Spectroscopic and Physical Data

The following tables summarize characterization data for a selection of quinazoline derivatives to illustrate typical analytical results.

Table 1: Physical and Mass Spectrometry Data for Selected Quinazoline Derivatives

| Compound ID | Molecular Formula | MW ( g/mol ) | Appearance | m.p. (°C) | HRMS (m/z) [M+H]⁺ |

| 6e [1] | C₁₅H₈BrFN₂O₂ | 345.98 | White Solid | 335.4–336.4 | Found: 346.9818 |

| A [4] | C₁₅H₁₀N₂O | 234.25 | White Solid | 297.8-299.6 | - |

| B [4] | C₁₅H₉FN₂O | 252.25 | White Solid | 293.1-295.2 | - |

| C [4] | C₂₁H₁₄N₂O | 310.35 | White Solid | 288.1-290.5 | - |

Table 2: 1H and 13C NMR Data for Selected Quinazoline Derivatives (in DMSO-d₆, δ in ppm)

| Compound ID | 1H NMR | 13C NMR |

| 6e [1] | 8.66 (s, 1H), 8.54 (d, J = 7.8 Hz, 1H), 8.01 (d, J = 8.2 Hz, 1H), 7.83–7.76 (m, 2H), 7.65 (t, J = 7.9 Hz, 1H), 7.51 (t, J = 7.9 Hz, 1H) | Not provided in source |

| A [4] | 12.64 (s, 1H), 8.19 (dd, J = 24.0, 8.1 Hz, 3H), 7.85 (t, J = 7.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.64 (d, J = 8.5 Hz, 2H), 7.54 (t, J = 7.4 Hz, 1H) | 162.64, 151.79, 149.02, 136.75, 135.13, 131.99, 130.08, 129.15, 127.98, 127.24, 126.34, 121.44 |

| B [4] | 12.64 (s, 1H), 8.22 – 8.06 (m, 3H), 7.89 – 7.82 (m, 1H), 7.76 (t, J = 9.0 Hz, 3H), 7.55 (t, J = 7.4 Hz, 1H) | 162.62, 151.90, 149.02, 135.15, 132.35, 132.08, 130.26, 127.99, 127.26, 126.34, 125.71, 121.47 |

| C [4] | 12.63 (s, 1H), 8.32 (d, J = 8.4 Hz, 2H), 8.18 (d, J = 7.8 Hz, 1H), 7.86 (dd, J = 10.5, 7.9 Hz, 3H), 7.78 (t, J = 7.2 Hz, 3H), 7.53 (q, J = 8.0 Hz, 3H), 7.44 (t, J = 7.3 Hz, 1H) | 162.72, 152.37, 149.24, 143.29, 139.41, 135.10, 132.00, 129.54, 128.84, 128.65, 127.99, 127.32, 127.22, 127.06, 126.34, 121.47 |

Biological Activity and Signaling Pathways

This compound derivatives have shown significant promise as modulators of various biological targets, particularly protein kinases, which play a crucial role in cell signaling pathways that are often dysregulated in cancer.

Target Profile: Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that is a key regulator of mitosis.[1] Its overexpression is common in many human cancers and is linked to uncontrolled cell proliferation.[1] Selective inhibition of Aurora A is therefore an attractive therapeutic strategy. Certain this compound derivatives, such as compound 6e , have been identified as potent and selective inhibitors of Aurora A kinase.[1] The fluorine atom at the 8-position can form favorable interactions within the kinase's hinge region, contributing to binding affinity.[1]

Biological Evaluation Workflow

The process of identifying and characterizing a potential drug candidate involves a tiered approach, from initial screening to in-depth cellular and molecular analysis.

In Vitro Kinase Inhibitory Assay: [1] The inhibitory activity of test compounds against a target kinase (e.g., Aurora A) is measured using a radiometric assay. The kinase, a specific substrate, cofactors, and ³³P-ATP are incubated with the test compound (typically at a starting concentration of 10 µM) in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT). The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature. The radioactivity incorporated into the substrate is then measured by a filter-binding method. Kinase activity is expressed as the percentage of remaining activity compared to a vehicle (DMSO) control.

Cytotoxicity Assay (NCI-60): [1] The cytotoxic effect of the compounds is evaluated against a panel of human cancer cell lines. Cells are seeded in microtiter plates and exposed to the test compound (e.g., at a single 10 µM dose) for 48 hours. Cell viability and growth are assessed using the sulforhodamine B (SRB) assay, which measures cellular protein content. The results are expressed as a percentage of growth relative to untreated control cells.

Cell Cycle Analysis: [1] Cancer cells (e.g., MCF-7 breast cancer cells) are treated with the compound at its IC₅₀ concentration for a specified period (e.g., 24 hours). Cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, particularly in the field of oncology. The strategic placement of a fluorine atom at the 8-position can enhance interactions with key biological targets like protein kinases, leading to improved potency and selectivity. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The comprehensive characterization and biological evaluation workflows outlined in this guide provide a framework for advancing these promising scaffolds from initial synthesis to lead optimization. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound derivatives.

References

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

Biological activity screening of novel 8-Fluoroquinazoline compounds

An In-Depth Technical Guide to the Biological Activity Screening of Novel 8-Fluoroquinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with the biological activity screening of novel this compound compounds. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This document details the experimental protocols for evaluating their efficacy, presents quantitative data from relevant studies, and visualizes key cellular pathways and experimental workflows.

Data Presentation

The biological activity of this compound derivatives is typically quantified through various in vitro assays. The following tables summarize key data for a potent example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as compound 6e), which has been identified as a selective Aurora A kinase inhibitor.[1][2][3][4]

Table 1: Cytotoxicity of Compound 6e Against Human Cancer Cell Lines [4]

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 168.78 |

| T-24 | Urinary Bladder Carcinoma | 257.87 |

Table 2: Cell Cycle Analysis of Compound 6e on MCF-7 Cells [1][4]

| Treatment | G1 Phase (%) | S Phase (%) | G2 Phase (%) |

| Control | 51.45 | 22.27 | 21.34 |

| Compound 6e (at IC50) | 60.68 | 17.47 | 18.29 |

Table 3: Apoptosis Induction by Compound 6e in MCF-7 Cells [1]

| Treatment | Apoptotic Cells (%) |

| Compound 6e (at IC50) | 2.16 |

| Doxorubicin (10 µM) | 1.52 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity screening. The following are standard protocols for in vitro evaluation of novel anticancer compounds.

Protocol 1: Cell Culture and Maintenance[5]

-

Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), are commonly used for initial screening.[5][6]

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

-

Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]

-

Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[5]

Protocol 2: MTT Cytotoxicity Assay[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Drug Treatment: Treat the cells with various concentrations of the this compound compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI)[5]

This assay is used to detect apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for 24-48 hours.[5]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[5]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

-

Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.[5]

Protocol 4: Cell Cycle Analysis[1]

-

Cell Treatment: Treat the selected cancer cell line (e.g., MCF-7) with the compound at its IC50 concentration for 24 hours. A positive control, such as paclitaxel, can be used.[1]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in 70% ice-cold ethanol overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is then calculated.[1]

Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.

References

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 8-Fluoroquinazoline Derivatives in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 8-fluoroquinazoline derivatives in cancer cells, with a primary focus on the potent Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. This document provides a comprehensive overview of its effects on cell cycle progression and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Core Mechanism: Inhibition of Aurora A Kinase

The primary mechanism of action for the this compound derivative, specifically 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to herein as Compound 6e as in the primary literature), is the selective inhibition of Aurora A kinase.[1][2][3] Aurora A is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle. Its overexpression is a common feature in various human cancers and is associated with tumorigenesis. By inhibiting Aurora A, this compound derivatives disrupt the fidelity of mitosis, leading to cell cycle arrest and the induction of apoptosis.[1][2][3]

A kinase panel assay was conducted to evaluate the selectivity profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid across 14 different kinases. The results demonstrated a selective inhibitory activity towards Aurora A, notably over Aurora B.[1][2][3] While the complete quantitative data for the entire kinase panel is not publicly available in the primary literature, the selectivity for Aurora A is a key characteristic of this compound's anticancer activity.

Cellular Effects

The inhibition of Aurora A kinase by this compound derivatives manifests in two primary cellular outcomes: cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest at G1 Phase

Treatment of cancer cells with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid leads to a significant arrest in the G1 phase of the cell cycle.[1][2][3] In a study involving the MCF-7 human breast cancer cell line, exposure to the compound at its IC50 concentration (168.78 µM) for 24 hours resulted in an increase in the population of cells in the G1 phase from 51.45% in control cells to 60.68% in treated cells.[4] This G1 arrest prevents the cells from entering the S phase, thereby halting DNA replication and proliferation.

Induction of Apoptosis

Beyond cytostatic effects, this compound derivatives are also cytotoxic, inducing programmed cell death, or apoptosis. In MCF-7 cells treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid at its IC50 concentration for 24 hours, a notable increase in cellular apoptosis was observed. The treated cells exhibited a 2.16% apoptotic population, as compared to 1.52% in cells treated with the positive control, doxorubicin.[4] This indicates that the compound effectively triggers the intrinsic apoptotic pathway in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in cancer cells.

Table 1: Cytotoxicity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 168.78[4] |

| T-24 (Bladder Cancer) | 257.87[4] |

Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 51.45[4] | Not Reported | Not Reported |

| Compound 6e (168.78 µM) | 60.68[4] | Not Reported | Not Reported |

Table 3: Induction of Apoptosis in MCF-7 Cells

| Treatment | Apoptotic Cells (%) |

| Doxorubicin (Positive Control) | 1.52[4] |

| Compound 6e (168.78 µM) | 2.16[4] |

Signaling Pathways

The anticancer effects of this compound derivatives stem from their ability to disrupt key signaling pathways regulated by Aurora A kinase.

Aurora A Signaling and Cell Cycle Control

Aurora A kinase is a master regulator of the G2/M transition and mitotic progression. However, its inhibition by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid leads to a G1 phase arrest. This suggests a complex interplay of signaling cascades. A plausible mechanism involves the stabilization and activation of the p53 tumor suppressor protein. Inhibition of Aurora A can lead to an increase in p53 levels, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21. p21 then inhibits the cyclin E/CDK2 complex, which is essential for the G1/S transition, thereby causing cell cycle arrest in the G1 phase.

Induction of the Intrinsic Apoptotic Pathway

The inhibition of Aurora A kinase can also trigger the intrinsic (mitochondrial) pathway of apoptosis. This is often mediated by the p53-dependent upregulation of pro-apoptotic proteins such as Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Aurora A Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of Aurora A kinase by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Purified recombinant Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the this compound compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the diluted compound, the kinase substrate/ATP mix, and the diluted Aurora A kinase enzyme. Include positive (no inhibitor) and blank (no enzyme) controls.

-

Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

MCF-7 or other cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Materials:

-

Treated and control cancer cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cancer cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

This compound derivatives, exemplified by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, represent a promising class of anticancer agents. Their mechanism of action is centered on the selective inhibition of Aurora A kinase, a key regulator of mitosis. This inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future studies should aim to fully elucidate the downstream signaling pathways and to evaluate the in vivo efficacy and safety of these promising molecules.

References

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.nu.edu.kz [research.nu.edu.kz]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

The Discovery and Rational Design of 8-Fluoroquinazoline-Based Inhibitors: A Technical Guide

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention, particularly as potent protein kinase inhibitors for cancer therapy. The introduction of a fluorine atom at the 8-position of the quinazoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity. This guide delves into the discovery, rational design, and biological evaluation of 8-fluoroquinazoline-based inhibitors, providing a technical overview for researchers and drug development professionals.

Rational Design and Lead Optimization

The development of potent and selective this compound-based inhibitors often originates from a lead compound, which is systematically modified to enhance its therapeutic properties. This process, known as rational design, integrates computational modeling with structure-activity relationship (SAR) studies to guide the synthesis of new analogues with improved efficacy and drug-like characteristics.

A common strategy involves identifying a known kinase inhibitor and introducing the this compound core to improve its properties. For instance, based on a previously reported furanopyrimidine, a quinazoline core was introduced, leading to a compound with dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA).[1] Subsequent SAR studies focused on modifying substituents at various positions of the quinazoline ring to fine-tune the inhibitory activity and selectivity.[1][2] For example, the introduction of an alkoxy ether group at the 7-position was found to be crucial for dual FLT3/AURKA enzymatic inhibition and cellular anti-proliferative activity.[3][4] Further modifications, such as incorporating polar amino groups, were aimed at reducing lipophilicity and improving aqueous solubility.[3][4]

Another design approach involves structural modifications of existing inhibitors to enhance selectivity for a specific kinase. For example, new this compound derivatives were designed based on the structural modification of reported inhibitors to improve their selectivity towards Aurora A kinase.[5][6]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common approach starts with an appropriately substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core. For instance, a widely used method involves the acylation of anthranilic acid with an acyl chloride, followed by dehydration to form a benzoxazinone intermediate. Subsequent reaction with an amine yields the desired quinazolinone.[7] Other synthetic strategies include copper-catalyzed one-pot synthesis and tandem Staudinger–Aza-Wittig–Nucleophilic addition reactions.[8] The synthesis of specific derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has also been reported.[5][6]

Biological Evaluation: Data and Protocols

The biological activity of newly synthesized this compound-based inhibitors is assessed through a series of in vitro and cell-based assays.

Quantitative Data Summary

The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) against target kinases and their half-maximal effective concentration (EC50) in cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Analogues [3]

| Compound | FLT3 IC50 (nM) | AURKA IC50 (nM) |

| 4 | 127 | 5 |

| 7 | >1000 | 10 |

| 8 | 150 | 12 |

| 9 | 55 | 6 |

| BPR1K871 (10) | 19 | 22 |

Table 2: Cellular Anti-proliferative Activity of BPR1K871 [2][4]

| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |

| MOLM-13 | AML | ITD positive | ~5 |

| MV4-11 | AML | ITD positive | ~5 |

| Detroit 551 | Normal Fibroblast | N/A | >10,000 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[9]

-

Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control.

-

Add 2.5 µL of the target kinase (e.g., FLT3, Aurora A) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Cellular Anti-proliferative Assay (MTS Assay)

This colorimetric assay measures cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV4-11) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the EC50 value.

Targeted Signaling Pathways

Many this compound-based inhibitors are designed to target protein kinases that play a critical role in cancer cell proliferation and survival.[10]

FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[2] The internal tandem duplication (ITD) mutation of FLT3 leads to constitutive activation of the kinase, promoting uncontrolled cell growth and survival through downstream pathways such as RAS/MAPK and PI3K/AKT.[11][12] Inhibitors like BPR1K871 target this aberrant signaling.[3]

Aurora Kinase Signaling: Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[2][6] Their overexpression is common in many cancers and is associated with genomic instability.[6] Aurora A is involved in centrosome maturation and separation, while Aurora B is crucial for chromosome segregation and cytokinesis. Inhibition of these kinases can lead to mitotic arrest and apoptosis.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of targeted kinase inhibitors. Through a combination of rational design, SAR-guided optimization, and comprehensive biological evaluation, potent and selective inhibitors have been identified. These compounds, by targeting key signaling pathways implicated in oncogenesis, hold significant potential for the treatment of various cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this class of inhibitors.

References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 8-Fluoroquinazoline and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-fluoroquinazoline and its derivatives. Given the limited publicly available experimental data for the parent this compound, this guide focuses on the characterization of its analogs, offering insights into their properties and the methodologies used for their determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the quinazoline scaffold.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME). For this compound and its analogs, the introduction of the fluorine atom at the 8-position is anticipated to modulate these properties, potentially enhancing metabolic stability and target engagement.

Data Summary

While specific experimental data for the parent this compound is scarce in the reviewed literature, a number of its analogs have been synthesized and characterized. The following table summarizes the available quantitative data for selected this compound derivatives.

| Compound Name | Structure | Melting Point (°C) | pKa | logP | Aqueous Solubility |

| 2-Phenylquinazoline-4-carboxylic acid | 146.2–147.2[1] | Data not available | Data not available | Data not available | |

| 2-(3-Chlorophenyl)quinazoline-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |

| 8-Fluoro-2-(m-tolyl)quinazoline-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |

| 8-Fluoro-2-phenylquinazoline-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |

| 6-Chloro-8-fluoroquinoline | 79 - 81[2] | Data not available | Data not available | Data not available | |

| 8-Fluoro-2-methyl-4-quinolinol | 230 - 236[3] | Data not available | Data not available | Data not available |

Note: The table is populated with data for quinazoline and quinoline analogs as direct data for this compound analogs is limited in the search results. Further literature review is recommended for specific analogs of interest.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail the standard experimental protocols for measuring pKa, logP, and thermodynamic solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution. For ionizable drug candidates, the pKa value dictates the degree of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.

Potentiometric Titration:

This is a widely used and accurate method for pKa determination.

-

Sample Preparation: A precisely weighed amount of the compound (typically 2-5 mg) is dissolved in a suitable co-solvent (e.g., methanol, DMSO) and then diluted with water to a known volume.[4]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve. For a monoprotic acid, the pKa is the pH at which the compound is 50% ionized.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium. LogP is a critical parameter for predicting a drug's ability to cross biological membranes.

Shake-Flask Method:

This is the traditional and most reliable method for logP determination.[5][6][7][8]

-

Solvent Saturation: n-Octanol and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Compound Dissolution: A known amount of the test compound is dissolved in one of the pre-saturated phases.

-

Partitioning: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 1-24 hours) to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a particular solvent at a given temperature and pressure, when the system is at equilibrium. It represents the true solubility of the compound.

Shake-Flask Method for Thermodynamic Solubility:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).[9][10]

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.[11]

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC with UV detection, against a standard curve of known concentrations.

-

Solubility Value: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent and at that temperature.

Signaling Pathways and Experimental Workflows

Quinazoline derivatives are well-established as potent inhibitors of various signaling pathways implicated in cancer and other diseases. The this compound scaffold is a key pharmacophore in the design of targeted therapies.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[12] Aberrant activation of this pathway is a hallmark of many cancers. Quinazoline-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors of the EGFR tyrosine kinase domain, preventing downstream signaling.[13][14]

Caption: EGFR signaling pathway inhibition by this compound analogs.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis.[15] Its dysregulation is strongly associated with the development of various cancers, particularly colorectal cancer.[16][17] Certain quinazoline derivatives have been identified as inhibitors of this pathway, acting downstream of β-catenin.[4][18]

Caption: Wnt/β-catenin signaling pathway and downstream inhibition.

General Experimental Workflow for Analog Synthesis and Evaluation

The discovery of novel this compound analogs with improved properties typically follows a structured workflow, from design and synthesis to biological evaluation.

Caption: General workflow for the development of this compound analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. ossila.com [ossila.com]

- 4. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. enamine.net [enamine.net]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Versatile Nucleus with Expansive Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its inherent structural features and amenability to chemical modification have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide delves into the extensive therapeutic utility of the quinazoline nucleus, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quinazoline scaffold is most prominently recognized for its potent anticancer properties, with several derivatives achieving FDA approval and becoming mainstays in oncology. These agents primarily exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A significant number of anticancer quinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By competing with ATP at the kinase domain, these compounds block downstream signaling pathways crucial for tumor growth and vascularization.[1][2]

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

| Drug Name | Target(s) | FDA Approval Year | Indication |

| Gefitinib | EGFR | 2003 | Non-Small Cell Lung Cancer (NSCLC)[1] |

| Erlotinib | EGFR | 2004 | NSCLC, Pancreatic Cancer[1] |

| Lapatinib | EGFR, HER2 | 2007 | Breast Cancer[3] |

| Vandetanib | VEGFR, EGFR, RET | 2011 | Medullary Thyroid Cancer[1] |

| Afatinib | EGFR, HER2 | 2013 | NSCLC[1] |

| Dacomitinib | EGFR, HER2 | 2018 | NSCLC |

| Tucatinib | HER2 | 2020 | Breast Cancer |

Mechanism of Action: Tubulin Polymerization Inhibition

Certain quinazoline derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative quinazoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7b | MCF-7 (Breast) | 82.1 | [5] |

| A549 (Lung) | 67.3 | [5] | |

| 5637 (Bladder) | 51.4 | [5] | |

| Compound 7e | MCF-7 (Breast) | 90.2 | [5] |

| 5637 (Bladder) | 103.04 | [5] | |

| Compound 11d | CNE-2 (Nasopharyngeal) | Not Specified | [1] |

| PC-3 (Prostate) | Not Specified | [1] | |

| SMMC-7721 (Liver) | Not Specified | [1] | |

| Compound 5a | HT-29 (Colon) | 5.33 | |

| Compound 101 | L1210 (Leukemia) | 5.8 | |

| K562 (Leukemia) | >50% inhibition at 1 µg/mL | [6] | |

| MCF-7 (Breast) | 0.34 | [6] | |

| CA46 (Burkitt's Lymphoma) | 1.0 | [6] | |

| Compound 106 | Cdk4 Inhibition | 0.47 | [6] |

| Microtubule Polymerization | 0.6 | [6] | |

| Compound 23 | PC-3 (Prostate) | 0.016 - 0.19 | [2] |

| A549 (Lung) | 0.016 - 0.19 | [2] | |

| MCF-7 (Breast) | 0.016 - 0.19 | [2] | |

| A2780 (Ovarian) | 0.016 - 0.19 | [2] | |

| Compound 32 | MCF-7 (Breast) | 0.02 - 0.33 | [2] |

| A549 (Lung) | 0.02 | [2] | |

| Colo-205 (Colon) | 0.02 - 0.33 | [2] | |

| A2780 (Ovarian) | 0.02 - 0.33 | [2] | |

| Compound 53 | MCF-7 (Breast) | 2.09 | [2] |

| HepG-2 (Liver) | 2.08 | [2] | |

| Compound Q19 | HT-29 (Colon) | 0.051 | [3] |

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against pathogenic microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4a | E. coli | > Amoxicillin | [7] |

| S. aureus | 4 | [7] | |

| B. subtilis | 4 | [7] | |

| S. typhimurium | 8 | [7] | |

| C. albicans | 2 | [7] | |

| M. phaseolina | 8 | [7] | |

| Compound 4c | S. typhimurium | 4 | [7] |

| Compound 5a | Various strains | 1 - 16 | [7] |

| Compound 20 | S. aureus | >0.5 | [8] |

| B. subtilis | 0.5 | [8] | |

| Compound 19 | P. aeruginosa | 0.15 | [8] |

| Compound 16 | S. aureus | 0.5 | [8] |

| Compound 29 | B. subtilis | 0.5 | [8] |

| Compounds 15-18 | Various strains | 2.5 - 15 | [9] |

Antiviral Activity

The quinazoline scaffold has emerged as a promising framework for the development of antiviral agents, with demonstrated efficacy against various RNA and DNA viruses, including influenza A virus.[10][11]

Quantitative Data: In Vitro Antiviral Activity

| Compound ID | Virus | Cell Line | IC50 | Reference |

| Compound 10a5 | Influenza A/WSN/33 (H1N1) | MDCK | 3.70 - 4.19 µM | [10] |

| Compound 17a | Influenza A/WSN/33 (H1N1) | MDCK | 3.70 - 4.19 µM | [10] |

| Compound C1 | Influenza A (H1N1) | MDCK | 23.8 µg/mL | [12] |

| Compound 3 | Influenza A (H1N1) | MDCK | 100 µg/mL | [12] |

Anti-inflammatory Activity

Quinazoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo models.[13][14]

In Vivo Anti-inflammatory Activity

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compounds 5-22 | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 15.1 - 32.5 | [14] |

| Compound 21 | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 32.5 | [14] |

| Compounds QA-2 & QA-6 | Carrageenan-induced rat paw edema | 100 mg/kg | Good activity | [15] |

| Compounds IXa, IXb, IXd, IXf | Carrageenan-induced rat paw edema | 50 mg/kg | 68 - 78 | [13] |

Central Nervous System (CNS) Activity

The versatility of the quinazoline scaffold extends to the central nervous system, with derivatives exhibiting anticonvulsant and CNS depressant activities.[16][17]

In Vivo CNS Activity

| Compound ID | Animal Model | Activity | Reference |

| Compounds 4a, 4d, 4e, 4j, 4k | Maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice | Anticonvulsant | [17] |

| Compounds 3, 15, 16, 18, 19, 20 | Not specified | Anticonvulsant with low neurotoxicity | [16] |

Cardiovascular Activity

Certain quinazoline derivatives have been explored for their effects on the cardiovascular system, with some demonstrating hypotensive activity.[18][19]

In Vivo Cardiovascular Effects

| Compound ID | Animal Model | Effect | Reference |

| Compounds 2a, 2c, 4a, 4d, 5d, 6a, 6b | Not specified | Hypotensive effect and bradycardia | [18] |

| Compounds 6, 13 | Not specified | Excellent cardiovascular activity | [19] |

| Prazosin, Doxazosin | Langendorff-perfused rat hearts | Increased infarct size after occlusion-reperfusion | [20] |

| Bunazosin | Langendorff-perfused rat hearts | Decreased infarct size after occlusion-reperfusion | [20] |

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of quinazoline derivatives.

General Synthetic Procedure for 2,4-Disubstituted Quinazolines

References

- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 7. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]

- 14. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. medicalresearchjournal.org [medicalresearchjournal.org]

- 20. Comparison of the cardiac effects between quinazoline-based alpha1-adrenoceptor antagonists on occlusion-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of 8-Fluoroquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 8-fluoroquinazoline derivatives, a class of compounds with significant potential in anticancer drug discovery. Quinazoline scaffolds are central to the development of targeted cancer therapies, notably as inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The introduction of a fluorine atom at the 8-position can modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, making their cytotoxic evaluation a critical first step in preclinical assessment.

This document outlines the quantitative cytotoxic data for representative this compound derivatives, details the experimental protocols for common cytotoxicity assays, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation process.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available quantitative data for the cytotoxicity of an exemplary this compound derivative.

Table 1: In Vitro Cytotoxicity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) [1]

| Cell Line | Cancer Type | IC50 (µM) |

| T-24 | Urinary Bladder Cancer | 257.87 |

| MCF-7 | Breast Cancer | 168.78 |

Table 2: Cell Cycle Analysis of Compound 6e in MCF-7 Cells at IC50 Concentration (168.78 µM) for 24h [1]

| Cell Cycle Phase | Control (%) | Treated (%) |

| G1 | 51.45 | 60.68 |

| S | 35.25 | 29.54 |

| G2/M | 13.30 | 9.78 |

Table 3: Apoptosis Analysis of Compound 6e in MCF-7 Cells at IC50 Concentration for 24h [1]

| Treatment | Apoptosis (%) |

| Control | - |

| Doxorubicin (10 µM) | 1.52 |

| Compound 6e (168.78 µM) | 2.16 |

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays commonly employed in the initial screening of novel chemical entities like this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., MCF-7, T-24)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the culture medium.

-

After 24 hours of incubation, remove the old medium and add 100 µL of medium containing various concentrations of the test compounds.

-

Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 value.

-

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the total protein mass, which is related to the number of cells.

Materials:

-

This compound derivatives

-

Adherent cancer cell lines

-

Complete culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

Cell Fixation:

-

After compound treatment, gently remove the medium.

-

Add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

-

-

Washing:

-

Carefully remove the TCA solution.

-

Wash the wells five times with deionized water.

-

Allow the plates to air-dry completely.

-

-

Staining:

-

Add 50 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the wells five times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air-dry completely.

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris-base solution to each well.

-

Shake the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways that may be targeted by this compound derivatives.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Simplified EGFR signaling pathway and potential inhibition.

Caption: Aurora A kinase pathway and potential therapeutic intervention.

References

8-Fluoroquinazoline: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide range of biological targets and form the core of numerous approved drugs. Within this versatile family, the 8-fluoroquinazoline moiety has emerged as a particularly valuable scaffold, offering unique physicochemical properties that can enhance drug-like characteristics such as metabolic stability, target affinity, and cellular permeability. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, diverse biological activities, and the experimental protocols used to evaluate its potential as a therapeutic agent.

General Synthesis of the this compound Core

A versatile and common strategy for the synthesis of the this compound scaffold begins with the readily available starting material, 2-amino-3-fluorobenzoic acid. This precursor allows for the systematic introduction of various substituents at the 2 and 4-positions of the quinazoline ring, enabling the exploration of a broad chemical space for drug discovery.

A general synthetic approach is outlined below: